4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one
Description
4-Chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a chloro substituent at position 4, a phenyl group at position 2, and a 4-(2-hydroxyethyl)piperazine moiety at position 3. The compound’s pyridazinone core is a six-membered aromatic ring with two adjacent nitrogen atoms, which confers unique electronic and steric properties. This compound is primarily investigated as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or receptor modulators, as suggested by its structural similarity to patented bioactive molecules .
Properties
IUPAC Name |
4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-15-14(20-8-6-19(7-9-20)10-11-22)12-18-21(16(15)23)13-4-2-1-3-5-13/h1-5,12,22H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMELKIKOXUTEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The chloro and phenyl groups are introduced via electrophilic aromatic substitution reactions. The chloro group can be introduced using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Piperazine Derivative Formation:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, employing catalysts to enhance reaction rates, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its possible biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural features.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Pyridazinone derivatives vary significantly based on substituents at positions 2, 4, and 4. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Hydrophilicity: The target compound’s hydroxyethylpiperazine group increases water solubility compared to dimethylamino () or methyl(pyrrol-1-yl)amino () analogs.
- Electron-Withdrawing Effects: The chlorine atom at position 4 stabilizes the pyridazinone core via electron withdrawal, a feature shared across all listed compounds.
- Steric Effects: The bulky piperazine group in the target compound may limit membrane permeability compared to smaller substituents like dimethylamino () but could improve target binding specificity .
Pharmacological Activity
- Kinase Inhibition: Piperazine-containing pyridazinones (e.g., ) are intermediates in kinase inhibitor synthesis, implying possible anticancer or anti-inflammatory activity.
- Agrochemical Use: Norflurazon () demonstrates herbicidal activity, highlighting pyridazinones’ versatility .
Biological Activity
4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 304.79 g/mol
The presence of a chloro group and a piperazine moiety contributes to its biological properties.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that related piperazine derivatives can effectively chelate iron, thereby reducing oxidative stress in neuronal cells, which is crucial in neurodegenerative diseases like Parkinson's disease (PD) .
Neuroprotective Effects
In animal models of PD, similar compounds have demonstrated the ability to reverse locomotor deficits and provide neuroprotection. Specifically, studies involving reserpinized rats showed that these compounds could restore normal motor activity and protect against dopaminergic cell death . This suggests that this compound may possess similar neuroprotective qualities.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies on pyridazine derivatives have indicated that they can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptosis-related proteins such as Bcl-2, which plays a critical role in regulating cell death .
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Interaction : The piperazine moiety may facilitate interaction with neurotransmitter receptors, enhancing dopaminergic signaling in the brain.
- Antioxidant Mechanism : By chelating iron and reducing oxidative stress, the compound may protect neuronal cells from damage associated with neurodegeneration.
- Apoptotic Pathways : The compound may influence apoptotic pathways by modulating the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
| Study | Model | Findings |
|---|---|---|
| Study A | Reserpine-induced rat model | Significant restoration of locomotor activity and neuroprotection observed. |
| Study B | Cancer cell lines (e.g., MCF7) | Induced apoptosis and inhibited cell proliferation in vitro. |
| Study C | Oxidative stress assays | Demonstrated potent antioxidant activity via iron chelation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
